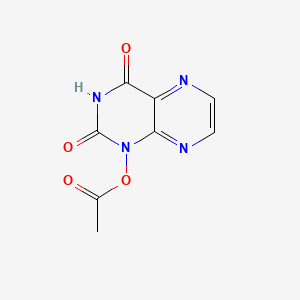
2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- is a heterocyclic compound that belongs to the class of pteridinediones This compound is characterized by the presence of a pteridine ring system with two keto groups at positions 2 and 4, and an acetyloxy group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the acylation of 2,4(1H,3H)-pteridinedione with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridinediones, hydroxylated derivatives, and other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pteridinedione: Lacks the acetyloxy group and has different chemical properties.
1-(Hydroxy)-2,4(1H,3H)-Pteridinedione: Contains a hydroxyl group instead of an acetyloxy group.
3-(Acetyloxy)-2,4(1H,3H)-Pteridinedione: The acetyloxy group is located at position 3 instead of position 1.
Uniqueness
2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- is unique due to the presence of the acetyloxy group at position 1, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
37440-28-1 |
|---|---|
Fórmula molecular |
C8H6N4O4 |
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
(2,4-dioxopteridin-1-yl) acetate |
InChI |
InChI=1S/C8H6N4O4/c1-4(13)16-12-6-5(9-2-3-10-6)7(14)11-8(12)15/h2-3H,1H3,(H,11,14,15) |
Clave InChI |
URLIIFBREGVBMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON1C2=NC=CN=C2C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


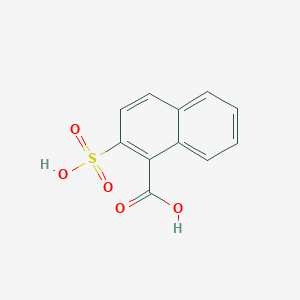
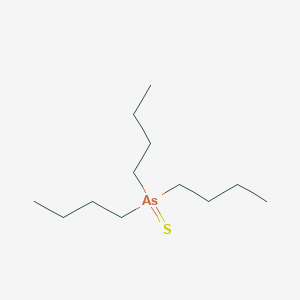

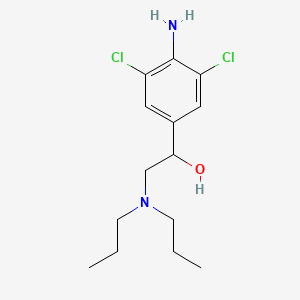
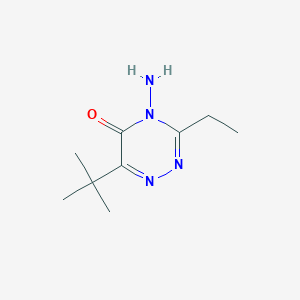
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
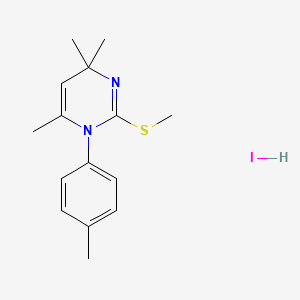

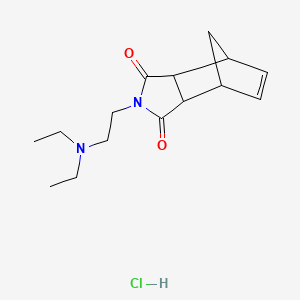

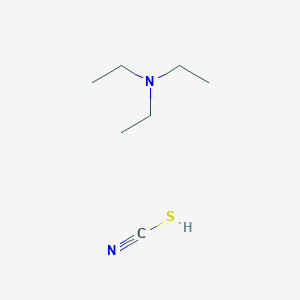
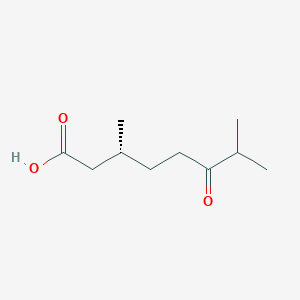
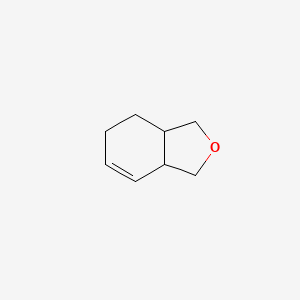
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
